3',4'-Dichloro-2,2-dimethylbutyrophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

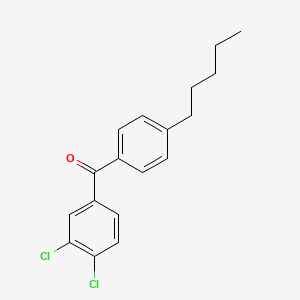

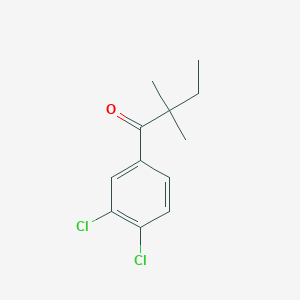

“3’,4’-Dichloro-2,2-dimethylbutyrophenone” is a chemical compound with the linear formula C12H14Cl2O . Its molecular weight is 245.14 g/mol.

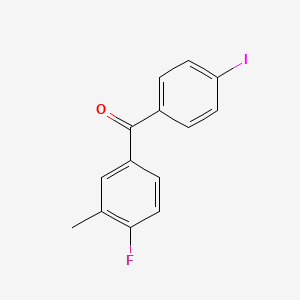

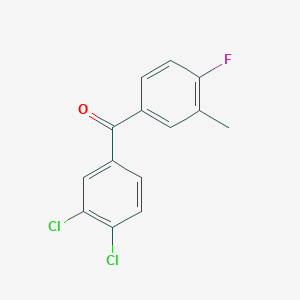

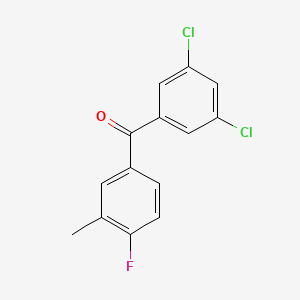

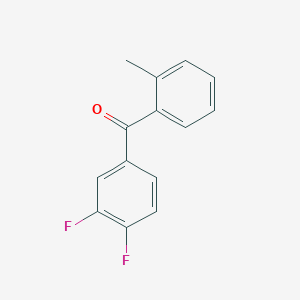

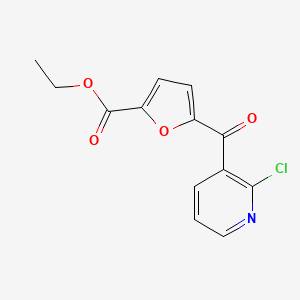

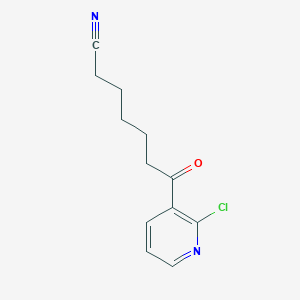

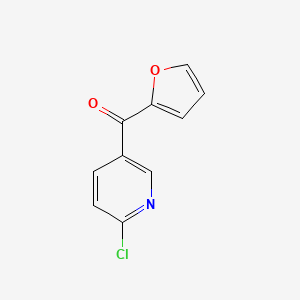

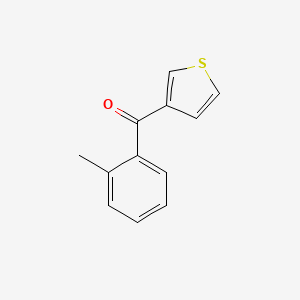

Molecular Structure Analysis

The molecular structure of “3’,4’-Dichloro-2,2-dimethylbutyrophenone” consists of a butyrophenone backbone with two chlorine atoms attached to the 3’ and 4’ positions of the phenyl ring, and two methyl groups attached to the 2,2’ positions of the butyrophenone .Physical And Chemical Properties Analysis

The physical and chemical properties of “3’,4’-Dichloro-2,2-dimethylbutyrophenone” include a molecular weight of 245.14500, a density of 1.162g/cm3, and a boiling point of 332.7ºC at 760 mmHg .Scientific Research Applications

Use in Organic Synthesis and Chemical Reactions

- 3',4'-Dichloro-2,2-dimethylbutyrophenone is utilized in organic synthesis. For example, it serves as an N-protecting group in the synthesis of 3,4-diphenyl 1,2-thiazetidine 1,1-dioxide derivatives, showing effectiveness in compound stabilization and ease of removal under certain conditions (Grunder-Klotz & Ehrhardt, 1991).

- The compound also finds application in the study of photochemical behaviors, such as in chlorophyll fluorescence and quenching in chloroplasts, contributing to our understanding of plant photosynthesis mechanisms (Vernotte, Etienne & Briantais, 1979).

In Photoreduction and Photochemistry Studies

- Its derivatives play a role in the photochemical conversion and photoreduction studies, adding to knowledge about the reactivity of chemical species under light exposure. This is important for understanding environmental chemical behaviors (Boule, Guyon & Lemaire, 1982).

- Research involving 3',4'-Dichloro-2,2-dimethylbutyrophenone has also contributed to the synthesis and understanding of various pyridazinones, which have shown moderate antibacterial activity (Abdel, 1991).

Applications in Dye Synthesis and Fluorescence Studies

- The compound has been used in the synthesis of 2-pyrone dyes, which exhibit significant fluorescence in various solvents, indicating potential applications in fields requiring fluorescent materials (Hagimori et al., 2012).

In Synthesis of Heterocyclic Compounds and Furan Derivatives

- It is employed in the synthesis of 3-methylthio-substituted furans and related derivatives, which have a range of potential applications in chemical synthesis and pharmaceutical research (Yin et al., 2008).

Safety and Hazards

properties

IUPAC Name |

1-(3,4-dichlorophenyl)-2,2-dimethylbutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2O/c1-4-12(2,3)11(15)8-5-6-9(13)10(14)7-8/h5-7H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQRKBQKCRJZYAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C1=CC(=C(C=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642457 |

Source

|

| Record name | 1-(3,4-Dichlorophenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',4'-Dichloro-2,2-dimethylbutyrophenone | |

CAS RN |

898765-98-5 |

Source

|

| Record name | 1-(3,4-Dichlorophenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.